N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide
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Overview
Description
N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and a methylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the genome polyprotein in hepatitis c virus genotype 1b .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antibacterial activity, potentially through interaction with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been found to interact with the pi3k/akt/mtor signaling pathways .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro and in vivo pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of N-phenylpiperidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(methylsulfonyl)piperidin-4-amine
- N-methyl-1-naphthalenemethylamine hydrochloride
- 1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
N-methyl-1-(methylsulfonyl)-N-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-methyl-1-methylsulfonyl-N-phenylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15(13-8-4-3-5-9-13)14(17)12-7-6-10-16(11-12)20(2,18)19/h3-5,8-9,12H,6-7,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFVCCRWLUOSCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCN(C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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